Ethyl 4-(4-{[3-(acetylamino)phenyl]carbamoyl}-2-oxopyrrolidin-1-yl)benzoate
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Overview
Description
Ethyl 4-(4-{[3-(acetylamino)phenyl]carbamoyl}-2-oxopyrrolidin-1-yl)benzoate is a complex organic compound that belongs to the class of benzoate esters This compound is characterized by its unique structure, which includes an ethyl ester group, a pyrrolidinone ring, and an acetylamino phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-{[3-(acetylamino)phenyl]carbamoyl}-2-oxopyrrolidin-1-yl)benzoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Acetylamino Group: This step involves the acetylation of an amino group on the phenyl ring using acetic anhydride or acetyl chloride.
Coupling with Benzoic Acid Derivative: The final step involves esterification with ethyl benzoate under acidic conditions to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-{[3-(acetylamino)phenyl]carbamoyl}-2-oxopyrrolidin-1-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester or amide functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium for hydrolysis reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of hydrolyzed products such as carboxylic acids and amines.
Scientific Research Applications
Ethyl 4-(4-{[3-(acetylamino)phenyl]carbamoyl}-2-oxopyrrolidin-1-yl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-(4-{[3-(acetylamino)phenyl]carbamoyl}-2-oxopyrrolidin-1-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Comparison with Similar Compounds
Ethyl 4-(4-{[3-(acetylamino)phenyl]carbamoyl}-2-oxopyrrolidin-1-yl)benzoate can be compared with other similar compounds, such as:
This compound: Similar structure but different functional groups.
This compound: Different ester groups or amide groups.
The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H23N3O5 |
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Molecular Weight |
409.4 g/mol |
IUPAC Name |
ethyl 4-[4-[(3-acetamidophenyl)carbamoyl]-2-oxopyrrolidin-1-yl]benzoate |
InChI |
InChI=1S/C22H23N3O5/c1-3-30-22(29)15-7-9-19(10-8-15)25-13-16(11-20(25)27)21(28)24-18-6-4-5-17(12-18)23-14(2)26/h4-10,12,16H,3,11,13H2,1-2H3,(H,23,26)(H,24,28) |
InChI Key |
LYGWYQFLXUHQQB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=CC(=C3)NC(=O)C |
Origin of Product |
United States |
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